molecular formula C11H15NO3 B2554782 N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide CAS No. 1286721-27-4

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide

Cat. No.: B2554782
CAS No.: 1286721-27-4
M. Wt: 209.245
InChI Key: MBKQTCWLOOYXSH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a cyclopropyl and hydroxypropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide is unique due to its specific substituents, which may confer distinct biological and chemical properties compared to other furan carboxamides. The presence of the cyclopropyl and hydroxypropyl groups can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKQTCWLOOYXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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